molecular formula C18H22N2O3S2 B2819503 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941931-45-9

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2819503
CAS No.: 941931-45-9
M. Wt: 378.51
InChI Key: SOHCGWCDMSZROD-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an ethylsulfonyl group, a phenyl ring, and a tetrahydrobenzo[d]thiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with ethylsulfonyl chloride in the presence of a base such as pyridine.

    Synthesis of the Tetrahydrobenzo[d]thiazole Intermediate: This intermediate is prepared by cyclization of appropriate precursors, often involving the reaction of a thioamide with a halogenated ketone.

    Coupling Reaction: The final step involves coupling the ethylsulfonyl phenyl intermediate with the tetrahydrobenzo[d]thiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethylsulfonyl group, in particular, provides opportunities for further functionalization and derivatization, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHCGWCDMSZROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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